

# "Ethyl 2-cyanocyclopropane-1-carboxylate" CAS number and molecular formula

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## Compound of Interest

Compound Name: *Ethyl 2-cyanocyclopropane-1-carboxylate*

Cat. No.: *B1267145*

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## Ethyl 2-cyanocyclopropane-1-carboxylate: A Technical Guide

Introduction: **Ethyl 2-cyanocyclopropane-1-carboxylate** is a versatile organic compound featuring a strained cyclopropane ring functionalized with both a cyano and an ethyl ester group. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

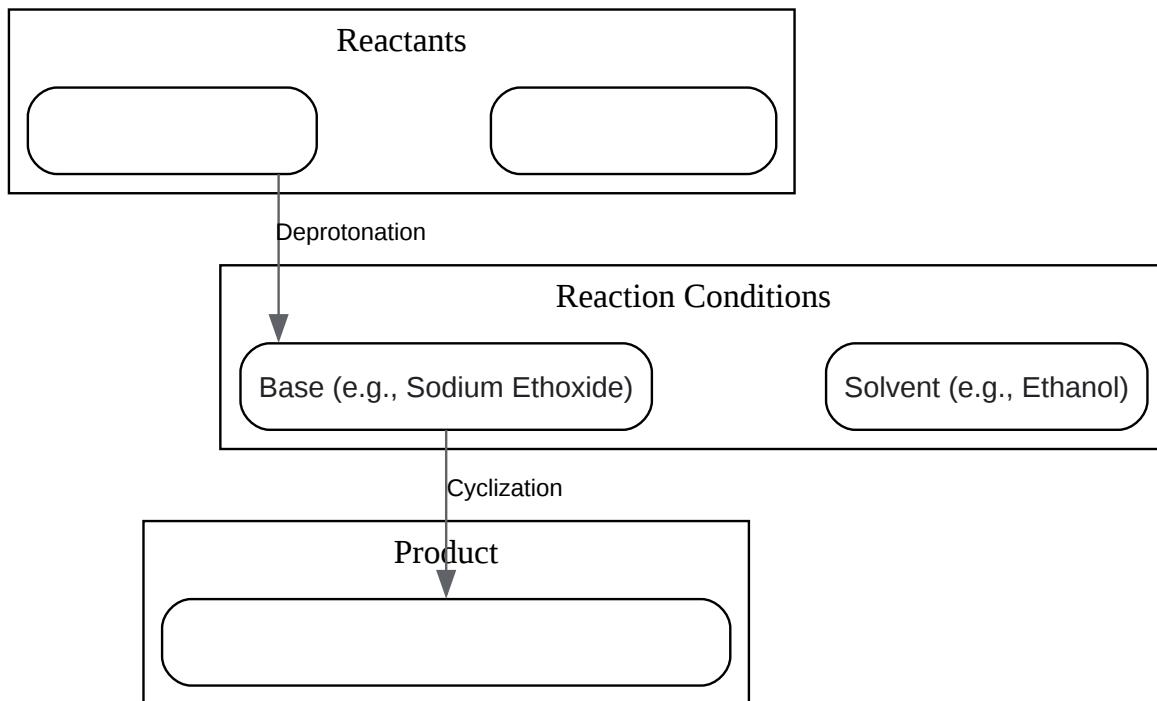
## Chemical and Physical Properties

**Ethyl 2-cyanocyclopropane-1-carboxylate** is a chiral molecule and can exist as different stereoisomers. The properties of the compound can vary depending on the specific isomeric form. The general structure has the molecular formula  $C_7H_9NO_2$ .

Property	Value	Isomer Information
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	Applies to all isomers.
Molecular Weight	139.15 g/mol	Applies to all isomers.
CAS Number	56447-11-1	This number may refer to a mixture of isomers or a non-specified isomeric form.
492468-13-0	(1R,2R)-isomer	
699-23-0	cis-(1R,2S)-rel-isomer	
Appearance	Colorless to light yellow liquid	As noted for the cis-(1R,2S)-rel-isomer.
Purity	≥95.0% (by NMR)	As specified for a commercial sample of the cis-(1R,2S)-rel-isomer. <a href="#">[1]</a>
Storage	Store at room temperature (3 years)	Recommended storage conditions for the cis-(1R,2S)-rel-isomer. <a href="#">[1]</a> When stored in solvent, recommended temperatures are -20°C (1 year) to -80°C (2 years). <a href="#">[1]</a>

## Synthetic Pathway

A plausible and efficient method for the synthesis of **Ethyl 2-cyanocyclopropane-1-carboxylate** involves the cyclization of a linear precursor using a base. A common strategy for forming a cyclopropane ring with this substitution pattern is the reaction of a compound containing an activated methylene group with a dihaloalkane. In this case, ethyl cyanoacetate can serve as the source of the activated methylene group, and 1,2-dibromoethane can be used as the cyclizing agent.



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Caption: Proposed synthetic workflow for **Ethyl 2-cyanocyclopropane-1-carboxylate**.

## Experimental Protocol:

The following is a generalized experimental protocol for the synthesis of **Ethyl 2-cyanocyclopropane-1-carboxylate** based on the reaction of ethyl cyanoacetate and 1,2-dibromoethane.

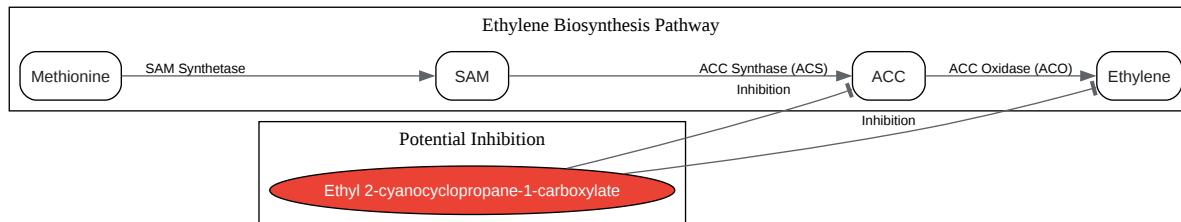
- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature. Stir the mixture for a short period to ensure complete deprotonation of the ethyl cyanoacetate.

- Cyclization: Following the deprotonation, add 1,2-dibromoethane to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired **Ethyl 2-cyanocyclopropane-1-carboxylate**.

## Biological Relevance: Inhibition of Ethylene Biosynthesis

Cyclopropane-containing molecules are of significant interest in agricultural science and plant biology due to their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene.<sup>[2][3][4]</sup> Ethylene plays a crucial role in many aspects of plant growth, development, and senescence, including fruit ripening.<sup>[4]</sup>

Compounds that can interfere with the ethylene biosynthesis pathway can be used to control these processes. **Ethyl 2-cyanocyclopropane-1-carboxylate**, as a derivative of cyclopropane carboxylic acid, is a potential inhibitor of the enzymes involved in this pathway, particularly ACC synthase (ACS) or ACC oxidase (ACO).<sup>[3][5]</sup>



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Caption: The ethylene biosynthesis pathway and potential points of inhibition.

The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM).<sup>[6]</sup> The enzyme ACC synthase then catalyzes the conversion of SAM to ACC.<sup>[2][7]</sup> In the final step, ACC oxidase converts ACC to ethylene.<sup>[5][7]</sup> Structural analogs of ACC, such as cyclopropane carboxylic acid derivatives, can act as competitive inhibitors of ACS or ACO, thereby blocking the production of ethylene.<sup>[3]</sup> This inhibitory action is a key area of research for the development of new plant growth regulators.

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